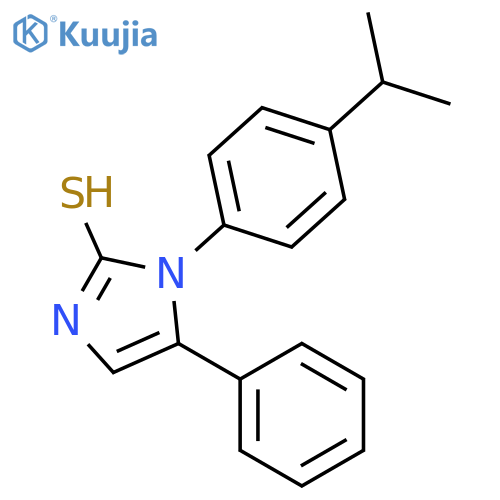

Cas no 851175-86-5 (5-Phenyl-1-4-(propan-2-yl)phenyl-1H-imidazole-2-thiol)

5-Phenyl-1-4-(propan-2-yl)phenyl-1H-imidazole-2-thiol 化学的及び物理的性質

名前と識別子

-

- 1-(4-isopropylphenyl)-5-phenyl-1H-imidazole-2-thiol

- AKOS008968712

- Z57984616

- CS-0223901

- 1-(4-isopropylphenyl)-5-phenyl-3H-imidazole-2-thione

- 5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol

- EN300-11698

- AB00730070-01

- 4-phenyl-3-(4-propan-2-ylphenyl)-1H-imidazole-2-thione

- 851175-86-5

- 5-Phenyl-1-4-(propan-2-yl)phenyl-1H-imidazole-2-thiol

-

- インチ: InChI=1S/C18H18N2S/c1-13(2)14-8-10-16(11-9-14)20-17(12-19-18(20)21)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,19,21)

- InChIKey: ZHFNZFKURMDVCR-UHFFFAOYSA-N

- ほほえんだ: CC(C)c1ccc(cc1)n2c(c[nH]c2=S)c3ccccc3

計算された属性

- せいみつぶんしりょう: 294.11906976Da

- どういたいしつりょう: 294.11906976Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 401

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 47.4Ų

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 434.9±55.0 °C at 760 mmHg

- フラッシュポイント: 216.8±31.5 °C

- じょうきあつ: 0.0±1.0 mmHg at 25°C

5-Phenyl-1-4-(propan-2-yl)phenyl-1H-imidazole-2-thiol セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-Phenyl-1-4-(propan-2-yl)phenyl-1H-imidazole-2-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-11698-1.0g |

5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol |

851175-86-5 | 95% | 1g |

$256.0 | 2023-06-18 | |

| TRC | B527245-50mg |

5-Phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol |

851175-86-5 | 50mg |

$ 50.00 | 2022-06-07 | ||

| Enamine | EN300-11698-0.5g |

5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol |

851175-86-5 | 95% | 0.5g |

$175.0 | 2023-06-18 | |

| Enamine | EN300-11698-10.0g |

5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol |

851175-86-5 | 95% | 10g |

$1101.0 | 2023-06-18 | |

| Enamine | EN300-11698-0.1g |

5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol |

851175-86-5 | 95% | 0.1g |

$66.0 | 2023-06-18 | |

| Enamine | EN300-11698-1000mg |

5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol |

851175-86-5 | 95.0% | 1000mg |

$256.0 | 2023-10-03 | |

| 1PlusChem | 1P019O9G-250mg |

5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol |

851175-86-5 | 95% | 250mg |

$171.00 | 2025-03-03 | |

| 1PlusChem | 1P019O9G-500mg |

5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol |

851175-86-5 | 95% | 500mg |

$270.00 | 2025-03-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1294571-500mg |

5-Phenyl-1-[4-(propan-2-yl)phenyl]-1h-imidazole-2-thiol |

851175-86-5 | 95% | 500mg |

¥4719.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1294571-250mg |

5-Phenyl-1-[4-(propan-2-yl)phenyl]-1h-imidazole-2-thiol |

851175-86-5 | 95% | 250mg |

¥1987.00 | 2024-07-28 |

5-Phenyl-1-4-(propan-2-yl)phenyl-1H-imidazole-2-thiol 関連文献

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

5-Phenyl-1-4-(propan-2-yl)phenyl-1H-imidazole-2-thiolに関する追加情報

5-Phenyl-1-(4-(propan-2-yl)phenyl)-1H-imidazole-2-thiol (CAS No. 851175-86-5): A Comprehensive Overview

5-Phenyl-1-(4-(propan-2-yl)phenyl)-1H-imidazole-2-thiol (hereafter referred to as Compound 851175-86-5) is a heterocyclic compound with a unique structure that combines aromatic and sulfur-containing functionalities. This compound, identified by its CAS registry number 851175-86-5, has garnered attention in recent years due to its potential applications in various fields, including materials science, pharmacology, and catalysis. The molecule consists of a thiol group (-SH) attached to an imidazole ring, which is further substituted with phenyl and isopropyl groups, making it a versatile building block for advanced chemical systems.

The synthesis of Compound 851175-86-5 typically involves multi-step organic reactions, often leveraging the reactivity of imidazole derivatives and sulfur-containing precursors. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint while maintaining high yields. For instance, researchers have explored the use of transition metal catalysts, such as palladium and copper complexes, to facilitate key steps in the synthesis process. These methods not only enhance the scalability of production but also pave the way for exploring similar compounds with tailored functionalities.

One of the most promising applications of Compound 851175-86-5 lies in its potential as a precursor for advanced materials. The sulfur-containing thiol group can act as a reactive site for cross-coupling reactions, enabling the formation of robust covalent networks. For example, studies have demonstrated that this compound can be utilized in the synthesis of thiol-based polymers and self-healing materials. These materials exhibit exceptional mechanical properties and thermal stability, making them suitable for high-performance applications in aerospace, automotive industries, and electronic devices.

In the field of pharmacology, Compound 851175-86-5 has shown potential as a scaffold for drug discovery. The imidazole ring is known for its ability to form hydrogen bonds and interact with biological targets, making it a valuable moiety in medicinal chemistry. Recent research has focused on modifying the substituents on the imidazole ring to enhance bioavailability and selectivity. For instance, researchers have explored the substitution patterns on the phenyl groups to optimize drug delivery systems and improve therapeutic outcomes.

The electronic properties of Compound 851175-86-5 also make it an attractive candidate for use in electrochemical applications. The sulfur atom in the thiol group contributes to the compound's redox activity, enabling its use as an electrode material or an additive in lithium-ion batteries. Experimental studies have shown that incorporating this compound into battery systems can enhance energy storage capacity and cycle stability. Furthermore, its ability to form stable interfaces with other materials makes it a valuable component in next-generation energy storage technologies.

From an environmental standpoint, Compound 851175-86-5 has been investigated for its role in green chemistry processes. Its use as a catalyst or a reagent in sustainable chemical transformations aligns with the growing demand for eco-friendly industrial practices. For example, researchers have explored its application in asymmetric catalysis, where it can facilitate enantioselective reactions under mild conditions. This not only reduces energy consumption but also minimizes waste generation, contributing to a more sustainable chemical industry.

In conclusion, Compound 851175-86-5 represents a versatile and multifunctional molecule with diverse applications across various scientific disciplines. Its unique structure enables it to serve as a building block for advanced materials, pharmaceuticals, and electrochemical systems while contributing to environmentally friendly chemical processes. As research continues to uncover new properties and applications of this compound, its significance in modern chemistry is expected to grow further.

851175-86-5 (5-Phenyl-1-4-(propan-2-yl)phenyl-1H-imidazole-2-thiol) 関連製品

- 1872915-51-9(Methyl 2-(2,3,5-trifluorophenyl)propanoate)

- 204996-08-7(4-chloropyridine-2-thiol)

- 2287286-16-0(3-Azabicyclo[3.1.1]heptan-2-one, 5-fluoro-)

- 1823835-67-1(Benzyl (azepan-3-ylmethyl)carbamate)

- 1804580-26-4(3-(Aminomethyl)-4-bromo-5-fluoro-2-(trifluoromethoxy)pyridine)

- 71858-92-9(3-(4-methylpyridin-2-yl)propanenitrile)

- 899931-67-0(2-{3-(4-bromophenyl)-1,4-diazaspiro4.6undeca-1,3-dien-2-ylsulfanyl}-N-(4-methylphenyl)acetamide)

- 2169873-45-2((2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid)

- 1047076-60-7(4-(CYCLOPROPYLMETHYL)-4H-THIENO[3,2-B]PYRROLE-5-CARBOXYLIC ACID)

- 954255-88-0(1-(5-amino-2-fluorophenyl)pyrrolidine-2,5-dione)